![molecular formula C12H13ClF3N3O B2518368 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde CAS No. 2061170-13-4](/img/structure/B2518368.png)

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

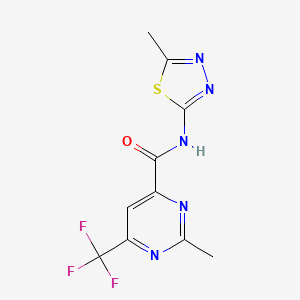

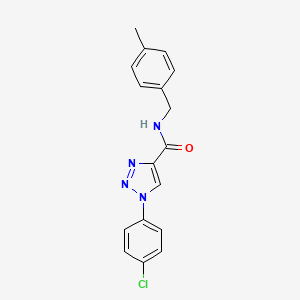

The compound "4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde" is a chemical entity that appears to be related to a class of compounds that exhibit biological activity, particularly as potential inhibitors or ligands for various receptors. The structure of this compound suggests that it contains a piperazine moiety linked to a pyridine ring substituted with chloro and trifluoromethyl groups, as well as an aldehyde functional group.

Synthesis Analysis

The synthesis of related piperazine-containing compounds often involves multi-step reactions, including reductive amination, amide hydrolysis, and N-alkylation, as seen in the synthesis of pyrazolo[1,5-a]pyridine derivatives . The introduction of substituents on the piperazine ring, such as sulfonyl groups, can be achieved through palladium-catalyzed reactions . The synthesis of complex piperazine derivatives can also involve electrophilic fluorination using a trimethylstannyl precursor . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by spectroscopic methods such as FT-IR, NMR, and LCMS . X-ray crystallography can provide detailed insights into the conformation of the piperazine ring and the orientation of substituents . For instance, the piperazine ring can adopt a chair conformation, and the presence of bulky groups can influence the twist of the aldehyde group relative to the core structure .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including cycloadditions, as seen in the generation of cyclopenta[c]piperidines . The reactivity of the aldehyde group in piperazine derivatives can lead to the formation of novel tricyclic compounds, as observed in the reaction of 4-chlorocoumarin-3-carbaldehyde with malononitrile . These reactions can be influenced by the choice of base and the presence of other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be studied using DFT calculations, which provide information on molecular electrostatic potential and frontier molecular orbitals . These properties are important for understanding the interaction of these compounds with biological targets. The solubility, stability, and distribution within biological systems can be inferred from ex vivo studies, as demonstrated by the homogeneous distribution of radioactivity within the rat brain for a fluorinated piperazine derivative .

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation for Antibacterial and Anticancer Properties

A study by Bondock and Gieman (2015) detailed the synthesis of N′-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide derivatives, treated with aromatic aldehydes to afford arylidene derivatives. Some of these compounds exhibited significant antibacterial activity against S. aureus and anticancer properties across various tumor cell lines. This research indicates the potential of derivatives of the compound for therapeutic applications in treating infections and cancer (Bondock & Gieman, 2015).

Receptor Binding Assay of Pyrazolo Pyridines

Li Guca (2014) synthesized derivatives from pyrazolo[1,5-α]pyridine-3-carbaldehyde and 1-piperazinearboxaldehyde, exploring their affinity towards dopamine D4, D2, and D3 receptors. The study concluded that specific derivatives could serve as potential ligands for dopamine receptors, indicating their relevance in neuropharmacology and possibly in treating disorders related to dopamine dysregulation (Li Guca, 2014).

Heterocyclization to Triazines and Triazine Oxides

Research by Krinochkin et al. (2017) on substituted pyridine-2-carbaldehydes explored their heterocyclization to form 1,2,4-triazines and 1,2,4-triazine 4-oxides, demonstrating the chemical versatility and potential application in synthesizing complex heterocyclic compounds. These findings have implications for developing new materials and pharmaceuticals (Krinochkin et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde is bacterial phosphopantetheinyl transferases (PPTases). PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . It works by binding to the active site of the enzyme, thereby preventing it from catalyzing the post-translational modification. This inhibition disrupts the normal functioning of the bacteria, leading to its eventual death .

Biochemical Pathways

The inhibition of PPTases by this compound affects several biochemical pathways. Most notably, it attenuates secondary metabolism, which is crucial for the survival and proliferation of bacteria . The downstream effects include thwarting bacterial growth and reducing the production of certain metabolites .

Result of Action

The molecular and cellular effects of the action of this compound include the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, efflux mechanisms in bacteria like Escherichia coli can lead to resistance against this compound . .

Eigenschaften

IUPAC Name |

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3N3O/c13-10-5-9(12(14,15)16)6-17-11(10)7-18-1-3-19(8-20)4-2-18/h5-6,8H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWFCAZQOKFGLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)

![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2518290.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2518293.png)

![N-[(6-methyl-1H-indazol-5-yl)carbamothioyl]benzamide](/img/structure/B2518298.png)

![2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B2518301.png)

![3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2518304.png)

![1-Iodo-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2518306.png)

![2-(8-ethoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2518307.png)